(S)-6-Fluorochromane-2-carboxylic acid

Description

BenchChem offers high-quality (S)-6-Fluorochromane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Fluorochromane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJANLXCXMVFFI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188605 |

Source

|

| Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129101-36-6 |

Source

|

| Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129101-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-6-Fluorochromane-2-carboxylic acid chemical properties

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of pharmaceutical development, the strategic selection of chiral building blocks is a critical determinant of a drug candidate's success. (S)-6-Fluorochromane-2-carboxylic acid, a molecule of significant interest, serves as a quintessential example of a versatile intermediate that empowers medicinal chemists to innovate. This guide provides an in-depth exploration of its chemical properties, synthesis, and pivotal applications, offering a technical resource for researchers, scientists, and professionals in drug development. The inherent structural rigidity of the chromane scaffold, combined with the electronic properties imparted by the fluorine substituent and the reactive handle of the carboxylic acid, makes this compound a cornerstone in the synthesis of complex therapeutic agents. Its primary role as a key intermediate in the synthesis of Nebivolol, a widely used cardiovascular medication, underscores its industrial importance.[1][2] Beyond this, its utility extends to the development of central nervous system (CNS) agents and serotonin receptor modulators, where its structure contributes to enhanced metabolic stability and bioavailability.[3][4]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of (S)-6-Fluorochromane-2-carboxylic acid is essential for its effective application in synthesis and research. These characteristics influence its reactivity, solubility, and handling requirements.

Core Chemical Identity

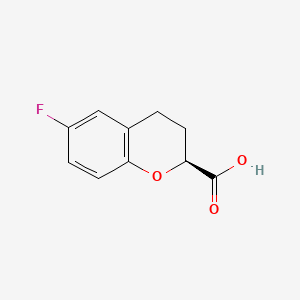

The molecule's identity is defined by its specific stereochemistry and atomic composition, which are crucial for its biological activity and role in asymmetric synthesis.[3]

| Property | Value | Source(s) |

| CAS Number | 129101-36-6 | [5][6] |

| Molecular Formula | C₁₀H₉FO₃ | [1][5] |

| Molecular Weight | 196.18 g/mol | [3][5] |

| IUPAC Name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |

| Appearance | White powder-like solid | [1] |

| Purity | Typically ≥95-99% for research and pharmaceutical grades | [1][5] |

| Melting Point | 129.2-130.3 °C | [7] |

Computed Properties for Drug Design

Computational data provides valuable insights into the molecule's behavior in biological systems, aiding in pharmacokinetic and pharmacodynamic modeling.

| Parameter | Value | Significance in Drug Development | Source(s) |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts membrane permeability and potential for oral bioavailability. A value in this range is generally favorable. | [5] |

| LogP | 1.6039 | Indicates lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | [5] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for intermolecular interactions with biological targets. | [5] |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can form hydrogen bonds, influencing solubility and receptor binding. | [5] |

| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a rigid structure, which can lead to higher binding affinity and specificity. | [5] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-6-Fluorochromane-2-carboxylic acid is a critical process, as stereochemistry is paramount for its function in active pharmaceutical ingredients (APIs).[3] Production methodologies have evolved from classical chemical resolution to more efficient enzymatic processes.

General Synthetic Pathway

A common and robust method for producing the racemic mixture of 6-fluorochromane-2-carboxylic acid starts from p-fluorophenol and proceeds through a key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8] The final step involves a catalytic hydrogenation, which reduces the ketone and the double bond in the pyran ring.

Protocol: Catalytic Hydrogenation for Racemic 6-Fluorochromane-2-carboxylic acid [9][10]

-

Reactor Charging : In a suitable autoclave reactor, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), wet palladium on carbon (5% Pd/C, ~1.7% w/w), and glacial acetic acid as the solvent.[9][10]

-

Scientist's Note: Glacial acetic acid is an effective solvent for this reaction and the starting material. The use of a Pd/C catalyst is standard for the hydrogenation of aromatic and heterocyclic systems.

-

-

Inerting : Seal the reactor and purge with nitrogen gas three times to remove oxygen, which can deactivate the catalyst and create a potential explosion hazard with hydrogen.

-

Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa (approx. 15-20 kg/cm ²) and heat to 70-80°C.[9][10]

-

Reaction Monitoring : Maintain the reaction under these conditions for 30-35 hours, or until hydrogen uptake ceases, indicating reaction completion. Progress can be monitored by TLC.[9]

-

Work-up :

-

Cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The crude product can be purified by crystallization, for instance, by adding toluene and performing an acid-base extraction followed by acidification to precipitate the final solid product.[9][10]

-

Chiral Resolution: Isolating the (S)-Enantiomer

Obtaining the optically pure (S)-enantiomer is the most critical step for its use in pharmaceuticals. Two primary strategies are employed:

-

Classical Chemical Resolution : This diastereomeric salt crystallization technique involves reacting the racemic acid with a chiral base. For the (S)-acid, the resolving agent of choice is often (S)-(-)-α-methylbenzylamine, though the (R)-(+)-amine is used to crystallize the salt of the (S)-acid.[8] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

-

Enzymatic Resolution : A more modern, green, and highly selective approach utilizes enzymes.[11] This method offers high yields and avoids the use of often expensive and polluting chemical resolving agents. A sequential biphasic batch resolution has been developed using two distinct esterases (EstS and EstR) from Geobacillus thermocatenulatus.[11] The process starts with the racemic methyl ester of the acid (methyl 6-fluoro-chroman-2-carboxylate). One esterase selectively hydrolyzes one enantiomer, allowing for the separation of the desired acid from the unreacted ester.[11] This technique has achieved enantiomeric excess (ee) values greater than 99%.[11]

Caption: Key application areas for (S)-6-Fluorochromane-2-carboxylic acid.

Safety, Handling, and Storage

Proper handling of (S)-6-Fluorochromane-2-carboxylic acid is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

Hazard Identification

Based on regulatory classifications, the compound presents the following hazards:

-

H302 : Harmful if swallowed. [6][12]* H315 : Causes skin irritation. [6]* H319 : Causes serious eye irritation. [6]* H335 : May cause respiratory irritation. [6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield. [6]* Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. [6][13]* Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [6][13]

First Aid Measures

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [13]* In Case of Skin Contact : Wash off with soap and plenty of water. [13]* In Case of Eye Contact : Rinse cautiously with water for several minutes. [6][13]* If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [13]

Storage

Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at room temperature. [3][5]

Conclusion

(S)-6-Fluorochromane-2-carboxylic acid is more than a mere chemical intermediate; it is an enabling tool for pharmaceutical innovation. Its well-defined stereochemistry, favorable physicochemical properties, and versatile reactivity profile provide a robust foundation for the synthesis of advanced therapeutics. From its established role in the production of Nebivolol to its emerging potential in CNS drug discovery, this chiral building block continues to be of high value to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the quest for novel and more effective medicines.

References

-

Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry 25 (2) 201-203. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. [Link]

-

MySkinRecipes. (S)-6-Fluorochromane-2-Carboxylic Acid Product Page. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

-

Ni, X., Xu, Y., & Xu, J. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Advances, 11(32), 19655-19663. [Link]

-

MSDS of 6-Fluorochromane-2-carboxylic acid. (2019). [Link]

-

MySkinRecipes. (S)-6-Fluorochromane-2-Carboxylic Acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (S)-6-Fluorochromane-2-Carboxylic Acid [myskinrecipes.com]

- 4. (S)-6-Fluorochromane-2-Carboxylic Acid [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]

- 11. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 6-Fluorochromane-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to the Synthesis of (S)-6-Fluorochromane-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, or synthon, in the pharmaceutical industry. Its structural motif is integral to a variety of bioactive molecules, most notably as a key intermediate in the synthesis of Nebivolol, a drug used to treat hypertension.[1][2] The compound's therapeutic importance stems from the specific stereochemistry at the C2 position of the chromane ring, which necessitates enantiomerically pure forms for optimal efficacy and safety. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the desired (S)-enantiomer, focusing on the underlying chemical principles, detailed experimental protocols, and a comparison of classical and modern resolution techniques.

Part 1: Foundational Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

The most common and industrially viable route to the target molecule begins with the synthesis of its racemic form. This multi-step process typically starts from the readily available precursor, p-fluorophenol.[1][3]

Causality Behind the Pathway:

The synthetic strategy involves three core transformations:

-

Acylation/Cyclization: Building the chromanone ring system from p-fluorophenol. This is often achieved by reacting it with diethyl oxalate, which undergoes acylation and subsequent intramolecular cyclization to form the heterocyclic ring.[2] An alternative patented method involves an addition reaction with dimethyl acetylenedicarboxylate, followed by hydrolysis and cyclization in concentrated sulfuric acid.[1]

-

Intermediate Formation: These initial steps yield the key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (also known as 6-fluorochromone-2-carboxylic acid).[1][2] This molecule contains the necessary carbon skeleton but requires reduction to form the target chromane structure.

-

Catalytic Hydrogenation: The final step is the reduction of the chromone intermediate. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion. The use of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation, as it effectively reduces both the ketone at the C4 position and the double bond within the pyran ring to yield the saturated chromane system.[2][4]

dot graph "Racemic_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions p_fluorophenol [label="p-Fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="6-Fluoro-4-oxo-4H-1-benzopyran-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; racemic_product [label="Racemic (R/S)-6-Fluorochromane-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Reagents p_fluorophenol -> intermediate1 [label="1. Diethyl Oxalate or\nDimethyl Acetylenedicarboxylate\n2. H₂SO₄ (Cyclization)"]; intermediate1 -> racemic_product [label="H₂, Pd/C\nGlacial Acetic Acid\n70-80°C, 2.0 MPa"]; } digraph "Racemic_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions p_fluorophenol [label="p-Fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="6-Fluoro-4-oxo-4H-1-benzopyran-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; racemic_product [label="Racemic (R/S)-6-Fluorochromane-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Reagents p_fluorophenol -> intermediate1 [label="1. Diethyl Oxalate or\nDimethyl Acetylenedicarboxylate\n2. H₂SO₄ (Cyclization)"]; intermediate1 -> racemic_product [label="H₂, Pd/C\nGlacial Acetic Acid\n70-80°C, 2.0 MPa"]; } Caption: Racemic Synthesis of 6-Fluorochromane-2-carboxylic Acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to its racemic chromane derivative.

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (5% Pd/C, 50% wet)

-

Glacial acetic acid

-

High-pressure autoclave reactor

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C, and 500 mL of glacial acetic acid.[4]

-

Inerting: Seal the autoclave and purge the system with nitrogen gas three times to create an inert atmosphere.

-

Hydrogenation: Replace the nitrogen with hydrogen gas. Pressurize the reactor to 2.0 MPa (approx. 20 kg/cm ²) and heat the mixture to 70-80°C with stirring.[4]

-

Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is complete when hydrogen uptake ceases, indicated by a stable reactor pressure for over 30 minutes. The total reaction time is typically 30-35 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. The resulting concentrate is then treated with a non-polar solvent like petroleum ether or toluene and may require an acid-base workup (dissolving in aqueous NaOH, washing with an organic solvent, and re-acidifying with HCl) to precipitate the final product.[4]

-

Drying: Filter the white solid product and dry under vacuum. This process typically yields the product in high purity (>99%) and good yield (approx. 88%).[4]

Part 2: Enantioselective Strategies for Isolating the (S)-Enantiomer

Once the racemic mixture is synthesized, the crucial step is to isolate the desired (S)-enantiomer. This is primarily achieved through resolution—a process of separating enantiomers.

Classical Chemical Resolution

This traditional method relies on the principle that enantiomers react with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers.[5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[5][7]

Causality and Trustworthiness:

-

Mechanism: A racemic carboxylic acid ((R)-acid and (S)-acid) is reacted with a chiral amine, for example, (R)-(+)-α-methylbenzylamine. This forms two diastereomeric salts: [(R)-acid:(R)-base] and [(S)-acid:(R)-base].

-

Separation: Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility in a given solvent. One salt will preferentially crystallize, allowing it to be separated by filtration.

-

Liberation: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.

While effective, this method is often described as complex, low-yielding, and environmentally taxing due to the use of stoichiometric resolving agents and large solvent volumes.[8]

dot graph "Chemical_Resolution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic [label="Racemic (R/S)-Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Chiral Resolving Agent\n(e.g., (R)-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; salts [label="Mixture of Diastereomeric Salts\n[(R)-Acid:(R)-Base] + [(S)-Acid:(R)-Base]", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; salt_S [label="Insoluble Salt\n[(S)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_R [label="Soluble Salt\n[(R)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acidification2 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; s_acid [label="(S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_acid [label="(R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges racemic -> salts; reagent -> salts; salts -> crystallization; crystallization -> salt_S [label="Less Soluble"]; crystallization -> salt_R [label="More Soluble"]; salt_S -> acidification1; salt_R -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; } digraph "Chemical_Resolution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic [label="Racemic (R/S)-Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Chiral Resolving Agent\n(e.g., (R)-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; salts [label="Mixture of Diastereomeric Salts\n[(R)-Acid:(R)-Base] + [(S)-Acid:(R)-Base]", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; salt_S [label="Insoluble Salt\n[(S)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_R [label="Soluble Salt\n[(R)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acidification2 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; s_acid [label="(S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_acid [label="(R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges racemic -> salts; reagent -> salts; salts -> crystallization; crystallization -> salt_S [label="Less Soluble"]; crystallization -> salt_R [label="More Soluble"]; salt_S -> acidification1; salt_R -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; } Caption: Workflow for Classical Chemical Resolution.

Enzymatic Resolution: A Superior Green Chemistry Approach

A more advanced and efficient method for obtaining (S)-6-Fluorochromane-2-carboxylic acid is through enzymatic kinetic resolution.[8] This technique leverages the high enantioselectivity of enzymes, typically esterases or lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[9]

Causality and Trustworthiness:

-

Substrate Preparation: The racemic carboxylic acid is first converted to its corresponding ester, for example, methyl 6-fluoro-chroman-2-carboxylate (MFCC).[8]

-

Enantioselective Hydrolysis: An esterase enzyme, such as EstS isolated from Geobacillus thermocatenulatus, is introduced. This enzyme's active site is chiral and will preferentially bind and hydrolyze one enantiomer over the other.[8] In this case, EstS selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted.[8]

-

Biphasic System: The reaction is often performed in a biphasic system (e.g., aqueous-toluene).[8] This is advantageous because the ester substrate has higher solubility in the organic phase, while the enzyme is active in the aqueous phase. The product (S)-acid is deprotonated at neutral pH and moves into the aqueous phase, simplifying separation and preventing product inhibition.

-

Separation: After the reaction (typically stopped at ~50% conversion to maximize enantiomeric excess of both components), the aqueous and organic phases are separated. The aqueous phase contains the desired (S)-acid, while the organic phase contains the unreacted (R)-ester.

This method offers significant advantages over chemical resolution, including milder reaction conditions, higher selectivity (often >99% ee), and a more environmentally friendly process.[8]

dot graph "Enzymatic_Resolution_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic_ester [label="Racemic (R/S)-Ester (MFCC)\nin Organic Phase (Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme [label="Immobilized Esterase (EstS)\nin Aqueous Phase (Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Biphasic Reaction Vessel\n(Selective Hydrolysis)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; aqueous_phase [label="Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_phase [label="Organic Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; s_acid [label="(S)-Carboxylic Acid Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_ester [label="Unreacted (R)-Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemic_ester -> reaction; enzyme -> reaction; reaction -> separation [label="Reaction stops at ~50% conversion"]; separation -> aqueous_phase; separation -> organic_phase; aqueous_phase -> s_acid [label="Acidification & Isolation"]; organic_phase -> r_ester [label="Isolation"]; } digraph "Enzymatic_Resolution_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic_ester [label="Racemic (R/S)-Ester (MFCC)\nin Organic Phase (Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme [label="Immobilized Esterase (EstS)\nin Aqueous Phase (Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Biphasic Reaction Vessel\n(Selective Hydrolysis)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; aqueous_phase [label="Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_phase [label="Organic Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; s_acid [label="(S)-Carboxylic Acid Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_ester [label="Unreacted (R)-Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemic_ester -> reaction; enzyme -> reaction; reaction -> separation [label="Reaction stops at ~50% conversion"]; separation -> aqueous_phase; separation -> organic_phase; aqueous_phase -> s_acid [label="Acidification & Isolation"]; organic_phase -> r_ester [label="Isolation"]; } Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data from Enzymatic Resolution

The "sequential biphasic batch resolution" technique allows for the efficient production of both enantiomers by using two different esterases in sequence.[8]

| Parameter | (S)-FCCA (via EstS) | (R)-FCCA (via EstR) |

| Concentration | 229.3 mM | 224.1 mM |

| Enantiomeric Excess (ee) | 96.9% | 99.1% |

| Total Molar Yield | \multicolumn{2}{c | }{93.5%} |

| Total Time | \multicolumn{2}{c | }{40 hours (for 10 batches)} |

| Data sourced from Zhang et al., Green Chemistry (2022).[8] |

Part 3: A Forward Look to Asymmetric Synthesis

While resolution is a powerful tool, the ideal synthetic strategy is direct asymmetric synthesis, which creates only the desired enantiomer from the outset, maximizing theoretical yield and atom economy. The development of catalytic asymmetric methods for synthesizing chiral chromanes is an active area of research.[10][11][12]

Potential Asymmetric Strategies:

-

Organocatalytic Domino Reactions: Chiral organocatalysts, such as squaramides, can be used to catalyze cascade reactions (e.g., oxa-Michael additions) to construct the chromane ring with high stereocontrol.[10][12]

-

Transition Metal Catalysis: Chiral transition metal complexes (e.g., using copper, nickel, or ruthenium) can catalyze enantioselective cyclizations or hydrogenations to produce chiral chromanes.[11][13] For instance, the asymmetric hydrogenation of a chromene precursor using a chiral catalyst could directly yield the desired (S)-chromane.

These methods represent the future of chiral synthesis, offering elegant and highly efficient routes to enantiopure compounds like (S)-6-Fluorochromane-2-carboxylic acid.

Conclusion

The synthesis of (S)-6-Fluorochromane-2-carboxylic acid is a critical process for the pharmaceutical industry. The most established pathway involves the robust synthesis of the racemic acid followed by resolution. While classical chemical resolution is a viable option, modern enzymatic resolution techniques offer a far superior method in terms of efficiency, purity, and environmental impact. The development of a practical, high-yield enzymatic process using specific esterases marks a significant advancement, providing a reliable and green supply of this vital chiral intermediate. Future research will likely focus on refining direct asymmetric syntheses to further improve the elegance and efficiency of its production.

References

-

Wang, Z., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry, 16(5), 799-807. Available at: [Link]

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. (2023). ChemRxiv. Available at: [Link]

-

Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). The Journal of Organic Chemistry, 83(15), 8064-8076. Available at: [Link]

-

Zhang, J., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(8), 3342-3351. Available at: [Link]

-

Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). Organic Chemistry Frontiers, 10(21), 5345-5351. Available at: [Link]

-

Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. (2018). Organic & Biomolecular Chemistry, 16(5), 799-807. Available at: [Link]

-

Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. (2022). ResearchGate. Available at: [Link]

-

Part 6: Resolution of Enantiomers. (2024). Chiralpedia. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. Available at: [Link]

-

Guo, R., et al. (2012). Chiral Resolution of Racemic p-Methylsulfonylphenyl Serine Ethyl Ester with Lipases: The Mechanism of Side Reaction and Its Suppression. Journal of Agricultural and Food Chemistry, 60(51), 12561-12567. Available at: [Link]

-

Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. (n.d.). ResearchGate. Available at: [Link]

- Preparation method of 6-fluorochroman-2-formic acid. (2014). Google Patents. (CN104072470A).

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4214. Available at: [Link]

-

Mechanism of action of esterase. (n.d.). ResearchGate. Available at: [Link]

-

Thermostable Esterase from a Thermoacidophilic Archaeon: Purification and Characterization for Enzymatic Resolution of a Chiral. (2005). Journal of Bioscience and Bioengineering, 100(5), 524-531. Available at: [Link]

-

Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (2000). ResearchGate. Available at: [Link]

-

Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. (n.d.). Molbase. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available at: [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Leeds Thesis. Available at: [Link]

-

Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(22), 12283-12288. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]

-

6-Fluoro-4-oxochroman-2-carboxylic acid. (2010). ResearchGate. Available at: [Link]

Sources

- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

The (S)-6-Fluorochromane-2-carboxylic Acid Scaffold: A Technical Guide to a Putative Mechanism of Action via Cytosolic Phospholipase A2α Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Fluorochromane-2-carboxylic acid represents a key chiral building block in the synthesis of various pharmacologically active molecules.[1] While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is present in compounds with anti-inflammatory properties. This technical guide proposes a plausible mechanism of action for compounds derived from the (S)-6-fluorochromane-2-carboxylic acid scaffold, focusing on the inhibition of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[2][3] This document will provide an in-depth exploration of the structure and function of cPLA2α, the rationale for its selection as a therapeutic target, a hypothesized mechanism of inhibition by chromane-based ligands, and detailed protocols for experimental validation.

Introduction: Cytosolic Phospholipase A2α as a Prime Target in Inflammation

Chronic inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease are characterized by the overproduction of lipid mediators.[4] Cytosolic phospholipase A2α (cPLA2α) is a central enzyme in the initiation of the inflammatory response.[5] It selectively catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid (AA).[3][6] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes.[7][8]

The activation of cPLA2α is a tightly regulated, multi-step process, making it an attractive target for therapeutic intervention.[9] Upon cellular stimulation by inflammatory signals, an increase in intracellular calcium (Ca2+) concentration triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the Golgi apparatus and endoplasmic reticulum.[10][11] This translocation is mediated by the enzyme's N-terminal C2 domain, which binds Ca2+ and facilitates membrane docking.[12][13] Subsequent phosphorylation of the catalytic domain by mitogen-activated protein kinases (MAPKs) enhances its enzymatic activity.[11]

Given its pivotal role in initiating the inflammatory cascade, the inhibition of cPLA2α presents a promising strategy for the development of novel anti-inflammatory therapeutics.[4][14] By blocking the release of arachidonic acid, cPLA2α inhibitors can effectively suppress the production of a broad spectrum of pro-inflammatory mediators.[4]

Proposed Mechanism of Action: Inhibition of cPLA2α by the (S)-6-Fluorochromane-2-carboxylic Acid Scaffold

While direct experimental evidence for the inhibition of cPLA2α by (S)-6-fluorochromane-2-carboxylic acid itself is limited, the structural features of the chromane scaffold suggest a plausible inhibitory mechanism. It is hypothesized that molecules incorporating this scaffold can act as competitive or non-competitive inhibitors of cPLA2α, interfering with its ability to bind to its phospholipid substrate or to carry out its catalytic function.

The chromane ring system, with its defined stereochemistry at the 2-position, can potentially interact with the active site of the cPLA2α catalytic domain. The active site of cPLA2α is located in a deep cleft, and inhibitors often possess a hydrophobic tail that mimics the acyl chain of arachidonic acid and a polar head group that interacts with key residues in the catalytic site.[15] The carboxylic acid moiety of the (S)-6-fluorochromane-2-carboxylic acid scaffold could potentially interact with the catalytic dyad (Ser-Asp) or other polar residues within the active site.[16] The fluorinated phenyl ring can engage in hydrophobic or π-stacking interactions within the enzyme's binding pocket.

An alternative or complementary mechanism could involve the disruption of the enzyme's interaction with the cell membrane. The chromane scaffold could interfere with the proper positioning of the catalytic domain at the membrane interface, thereby preventing efficient substrate hydrolysis.

The diagram below illustrates the proposed inhibitory action on the arachidonic acid cascade.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that compounds based on the (S)-6-fluorochromane-2-carboxylic acid scaffold inhibit cPLA2α, a series of well-established in vitro and cell-based assays can be employed.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified recombinant human cPLA2α in the presence of a test compound.[14]

Protocol:

-

Prepare Mixed Micelles: Create a substrate solution containing a known concentration of a fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine) and a detergent (e.g., Triton X-100) in an appropriate buffer (e.g., HEPES).

-

Enzyme and Inhibitor Incubation: In a microplate, add the purified recombinant human cPLA2α enzyme to the assay buffer. Then, add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO).

-

Initiate Reaction: Start the enzymatic reaction by adding the mixed micelle substrate solution to the wells containing the enzyme and inhibitor.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the fluorescently labeled phospholipid by cPLA2α results in the release of the fluorescent fatty acid, leading to an increase in fluorescence intensity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[17][18][19][20]

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a test compound to inhibit the release of arachidonic acid from cultured cells stimulated with an inflammatory agonist.[21][22]

Protocol:

-

Cell Culture and Labeling: Culture a suitable cell line (e.g., human SW982 synoviocytes or CHO cells) in appropriate media.[23] Label the cells by incubating them with [3H]-arachidonic acid, which will be incorporated into the cell membranes.

-

Inhibitor Pre-incubation: Wash the cells to remove unincorporated [3H]-arachidonic acid. Pre-incubate the cells with varying concentrations of the test compound for a specified period.

-

Cell Stimulation: Stimulate the cells with an inflammatory agonist (e.g., interleukin-1β or a calcium ionophore like A23187) to induce cPLA2α activation and arachidonic acid release.

-

Quantify AA Release: Collect the cell culture supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model to assess the anti-inflammatory potential of a test compound by measuring its effect on eicosanoid production in human whole blood.[23][24]

Protocol:

-

Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor Incubation: Aliquot the whole blood into tubes and add varying concentrations of the test compound.

-

Stimulation: Stimulate the blood with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce the production of eicosanoids.

-

Plasma Separation: After incubation, centrifuge the blood samples to separate the plasma.

-

Eicosanoid Quantification: Measure the levels of key eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in the plasma using validated methods like ELISA or LC-MS/MS.[25]

-

Data Analysis: Determine the inhibitory effect of the test compound on the production of each eicosanoid and calculate the respective IC50 values.

The following diagram outlines the experimental workflow for validating cPLA2α inhibition.

Quantitative Data Summary

While specific IC50 values for (S)-6-fluorochromane-2-carboxylic acid are not available in the literature, the following table provides a template for summarizing the data that would be generated from the aforementioned experimental protocols. For context, potent cPLA2α inhibitors often exhibit IC50 values in the nanomolar to low micromolar range.[23][26][27]

| Assay Type | Endpoint Measured | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| In Vitro Mixed Micelle Assay | Inhibition of cPLA2α enzymatic activity | [Insert Data] | [e.g., AVX002, AVX420] |

| Cell-Based AA Release Assay | Inhibition of stimulated AA release | [Insert Data] | [e.g., AVX002, AVX420] |

| Human Whole Blood Assay | Inhibition of PGE2 production | [Insert Data] | [e.g., Indomethacin] |

| Human Whole Blood Assay | Inhibition of LTB4 production | [Insert Data] | [e.g., Zileuton] |

Conclusion and Future Directions

The inhibition of cytosolic phospholipase A2α is a validated and promising strategy for the development of novel anti-inflammatory drugs. The (S)-6-fluorochromane-2-carboxylic acid scaffold, a key component in several pharmaceutical agents, possesses structural features that suggest its potential as a cPLA2α inhibitor. The experimental framework outlined in this guide provides a clear path for validating this hypothesis.

Future research should focus on synthesizing a library of derivatives based on the (S)-6-fluorochromane-2-carboxylic acid scaffold and evaluating their structure-activity relationships (SAR) against cPLA2α. Elucidating the precise binding mode of these compounds through co-crystallization studies with cPLA2α would provide invaluable insights for the rational design of more potent and selective inhibitors. Ultimately, the validation of this proposed mechanism of action could pave the way for the development of a new class of anti-inflammatory agents with a well-defined molecular target.

References

-

Cytosolic phospholipase A2 alpha structure and activation. The binding... - ResearchGate. (URL: [Link])

-

Humes, J. L., Sadowski, S., Galavage, M., Goldenberg, M., Subers, E., Bonney, R. J., & Kuehl, F. A. Jr. (1982). Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. Journal of Immunology, 128(5), 2111-2115. (URL: [Link])

-

Wang, D., & Dubois, R. N. (2006). Roles of cPLA2alpha and arachidonic acid in cancer. Cancer and Metastasis Reviews, 25(4), 621-631. (URL: [Link])

-

Biosynthesis of various prostaglandins and leukotrienes. Membrane... - ResearchGate. (URL: [Link])

-

Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (URL: [Link])

-

Wang, D., & Dubois, R. N. (2010). The role of cPLA2α in cancer. Journal of Lipid Research, 51(5), 895-901. (URL: [Link])

-

Arachidonic acid cascade initiated by cPLA 2α P450, cytochrome P450; LOX, lipoxygenase; COX, cyclooxygenase; HETE, hydroxyeicosatetraenoic acid; EET, epoxyeicosatrienoic acid. - ResearchGate. (URL: [Link])

-

Zurier, R. B. (2016). Prostaglandins, Leukotrienes, and Related Compounds. In Musculoskeletal Key. (URL: [Link])

-

What are PLA2 inhibitors and how do they work? - Patsnap Synapse. (2024). (URL: [Link])

-

Pathway production of prostaglandins, thromboxanes and leukotrienes from arachidonic acid and sites of potential inhibitors. BSO = buthionine sulfoximine - ResearchGate. (URL: [Link])

-

Løset, G. Å., Nalum, N. A., Futsæther, C. M., & Johansen, B. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PloS one, 14(1), e0210206. (URL: [Link])

-

Løset, G. Å., Guldgar, C., Winge, M. C., Futsæther, C. M., Iversen, L., & Johansen, B. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International journal of molecular sciences, 22(21), 11526. (URL: [Link])

-

Filtration assay for arachidonic acid release - PubMed. (URL: [Link])

-

Liu, X. H., Chen, C., & Wang, J. J. (2013). Retrograde cPLA2α/arachidonic acid/2-AG signaling is essential for cerebellar depolarization-induced suppression of excitation and long-term potentiation. Cerebellum, 12(3), 297-299. (URL: [Link])

-

Guijas, C., Pérez-Chacón, G., & Balsinde, J. (2021). Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis. International journal of molecular sciences, 22(24), 13444. (URL: [Link])

-

The cytosolic phospholipase A2 catalytic domain modulates association and residence time at Golgi membranes - PubMed. (URL: [Link])

-

Potential therapeutic uses of phospholipase A2 inhibitors - ResearchGate. (URL: [Link])

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (URL: [Link])

-

Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. Journal of lipid research, 56(8), 1386–1402. (URL: [Link])

-

Schematic representation of the cPLA 2 domain structure and constructs... - ResearchGate. (URL: [Link])

-

Hirabayashi, T., Murayama, T., & Shimizu, T. (2004). Regulatory mechanism and physiological role of cytosolic phospholipase A2. Biological & pharmaceutical bulletin, 27(8), 1168–1173. (URL: [Link])

-

Kokotou, M. G., & Constantinou-Kokotou, V. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Molecules, 23(1), 175. (URL: [Link])

-

Dennis, E. A., Deems, R. A., & Burke, J. E. (2010). Phospholipase A2 structure/function, mechanism, and signaling. Journal of lipid research, 51(10), 2821–2829. (URL: [Link])

-

The cPLA2 C2α Domain in Solution: Structure and Dynamics of Its Ca2+-activated and Cation-Free States - NIH. (URL: [Link])

-

Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. Journal of lipid research, 56(8), 1386–1402. (URL: [Link])

-

A structure-function study of the C2 domain of cytosolic phospholipase A2. Identification of essential calcium ligands and hydrophobic membrane binding residues - PubMed. (URL: [Link])

-

Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PubMed Central. (URL: [Link])

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (URL: [Link])

-

Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed. (URL: [Link])

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 237, 114389. (URL: [Link])

-

Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021). International Journal of Molecular Sciences, 22(24), 13248. (URL: [Link])

-

Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode - SciSpace. (URL: [Link])

-

Chemical structure and IC50 values for compounds 1 and 2. - ResearchGate. (URL: [Link])

-

Svendsen, A. M., Verheij, M., & Schomaker, M. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current medicinal chemistry, 25(18), 2118–2133. (URL: [Link])

-

IC50 – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PubMed Central. (URL: [Link])

-

Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release | PLOS One. (2019). (URL: [Link])

-

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - MDPI. (URL: [Link])

-

Chemical structures, IC50 values and % yields of synthesized compounds... - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Roles of cPLA2alpha and arachidonic acid in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cPLA2 C2α Domain in Solution: Structure and Dynamics of Its Ca2+-activated and Cation-Free States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A structure-function study of the C2 domain of cytosolic phospholipase A2. Identification of essential calcium ligands and hydrophobic membrane binding residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release | PLOS One [journals.plos.org]

- 25. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 26. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-6-Fluorochromane-2-carboxylic Acid: A Core Moiety Driving the Biological Activity of Advanced Therapeutic Agents

Introduction

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of complex therapeutic agents.[1][2] While the molecule itself does not exhibit significant intrinsic biological activity, its rigid, fluorinated chromane structure is fundamental to the efficacy of the drugs it helps create. This technical guide delves into the biological significance of this core moiety by examining its contribution to the mechanisms of action of two notable drugs: Fidarestat, an aldose reductase inhibitor, and Nebivolol, a third-generation beta-blocker. Understanding the role of this structural unit provides valuable insights for researchers and professionals in drug discovery and development, particularly in the fields of metabolic disorders and cardiovascular disease.

The Structural Significance of the (S)-6-Fluorochromane-2-carboxylic Acid Moiety

The chromane-2-carboxylic acid scaffold provides a conformationally constrained framework that is crucial for precise interaction with biological targets. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid group serves as a versatile handle for synthetic elaboration, allowing for the construction of more complex molecules. The stereochemistry of the (S)-enantiomer is critical for the specific biological activities of the final drug products.

Fidarestat: Targeting Diabetic Complications through Aldose Reductase Inhibition

(S)-6-Fluorochromane-2-carboxylic acid is a key intermediate in the synthesis of Fidarestat, a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a critical component of the polyol pathway, which becomes hyperactive during periods of hyperglycemia.[3]

Mechanism of Action

Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol, which is subsequently oxidized to fructose.[3] The accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity, such as nerves, the retina, and kidneys, leads to osmotic stress, cellular damage, and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[3][4]

Fidarestat acts as a competitive inhibitor of aldose reductase, binding to the enzyme's active site and preventing the conversion of glucose to sorbitol.[3] This inhibition mitigates the downstream pathological effects of the overactive polyol pathway.[3]

Signaling Pathway of Aldose Reductase in Diabetic Neuropathy

Caption: The role of Fidarestat in inhibiting the aldose reductase pathway.

Quantitative Data for Fidarestat

| Parameter | Value | Source |

| IC50 (Human Recombinant AR) | 26 nM | [3] |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds like Fidarestat against aldose reductase.

1. Reagents and Materials:

-

Human recombinant aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

-

Test compound (e.g., Fidarestat) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding DL-glyceraldehyde to the reaction mixture.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nebivolol: A Dual-Action Beta-Blocker for Cardiovascular Disease

The (S)-6-Fluorochromane-2-carboxylic acid moiety is also integral to the structure of Nebivolol, a third-generation beta-blocker used in the management of hypertension and heart failure.[5][6] Nebivolol is unique among beta-blockers due to its dual mechanism of action.

Mechanism of Action

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist.[7][8] Beta-1 receptors are predominantly located in the heart, and their stimulation by catecholamines (e.g., adrenaline and noradrenaline) increases heart rate, myocardial contractility, and cardiac output. By blocking these receptors, Nebivolol reduces the effects of sympathetic stimulation on the heart, leading to a decrease in heart rate and blood pressure.[7]

In addition to its beta-blocking activity, Nebivolol possesses a unique vasodilatory property mediated by the nitric oxide (NO) pathway.[5][9] It stimulates endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism, leading to increased production of NO in the vascular endothelium.[9] NO is a potent vasodilator that relaxes vascular smooth muscle, resulting in reduced peripheral vascular resistance and a further lowering of blood pressure.[5] This dual action provides effective blood pressure control with a favorable hemodynamic profile.[10]

Signaling Pathway of Nebivolol's Dual Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nebivolol - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol | Scilit [scilit.com]

(S)-6-Fluorochromane-2-carboxylic acid CAS number and structure

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic acid

Abstract

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, highly valued in the pharmaceutical industry for its role in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, and detailed synthesis methodologies, including both racemic preparation and enantioselective resolution. We will delve into the mechanistic reasoning behind experimental choices, offering field-proven insights for researchers and drug development professionals. The primary application of this compound as a key intermediate in the synthesis of the cardiovascular drug Nebivolol will be explored, alongside other potential applications in agrochemicals and materials science. This document serves as a technical resource, consolidating essential information, detailed protocols, and authoritative references for practical application in a research and development setting.

Compound Identification and Physicochemical Properties

(S)-6-Fluorochromane-2-carboxylic acid is the (S)-enantiomer of 6-fluorochroman-2-carboxylic acid. The specific stereochemistry is crucial for its application in pharmaceuticals, where biological activity is often highly dependent on the three-dimensional arrangement of the molecule.

Chemical Structure:

Caption: Chemical structure of (S)-6-Fluorochromane-2-carboxylic acid.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 129101-36-6 | [1] |

| Racemic CAS Number | 99199-60-7 | [2][3][4] |

| Molecular Formula | C₁₀H₉FO₃ | [1][3] |

| Molecular Weight | 196.18 g/mol | [1][3] |

| IUPAC Name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [1] |

| Synonyms | (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | [3] |

| Appearance | White powder-like solid | [5] |

| Purity | Typically ≥95-99% | [1][5] |

| Melting Point | 129.2-130.3 °C (for racemic mixture) | [3] |

| SMILES | O=C([C@@H]1CCC2=CC(F)=CC=C2O1)O | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP | 1.6039 | [1] |

Synthesis and Enantioselective Resolution

The production of enantiomerically pure (S)-6-fluorochroman-2-carboxylic acid is a multi-stage process that begins with the synthesis of the racemic mixture, followed by a resolution step to separate the desired (S)-enantiomer from the (R)-enantiomer.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

A robust and common method for synthesizing the racemic compound is through the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[6] This precursor can be synthesized from p-fluorophenol.[7]

The Causality Behind the Method:

-

Precursor Choice: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid provides the complete carbon skeleton and the necessary fluorine and carboxylic acid functionalities.

-

Catalytic Hydrogenation: This is a classic and highly efficient method for the reduction of both a ketone and an alkene double bond in a single step. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for these transformations under manageable conditions.[6]

-

Reaction Conditions: The use of an autoclave is necessary to handle the required hydrogen pressure (e.g., 2.0 MPa), which provides a sufficient concentration of hydrogen on the catalyst surface to drive the reaction to completion.[6][8] Glacial acetic acid serves as a polar protic solvent that solubilizes the starting material and facilitates the reaction.[8] The elevated temperature (70-80°C) increases the reaction rate.[6][8]

Caption: Application pathways for (S)-6-Fluorochroman-2-carboxylic acid.

Other Potential Applications

Beyond its established role in Nebivolol synthesis, the unique structure of 6-fluorochroman-2-carboxylic acid makes it a versatile reagent for broader research. [5]* Agrochemicals: It serves as a building block for creating novel herbicides and plant growth regulators. The chroman ring and fluorine atom can be modified to fine-tune biological activity against specific weeds or to enhance crop growth. [9]* Materials Science: The compound's structure has been utilized in the development of functional materials such as fluorescent dyes and liquid crystals. The electronic properties conferred by the fluorinated aromatic system can be exploited to create materials with specific optical characteristics for advanced imaging or optoelectronic devices. [9]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol: Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

This protocol is based on the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. [6][8][10] Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)

-

5% Palladium on Carbon (Pd/C), 50% wet (approx. 0.17 eq by mass of dry Pd/C)

-

Glacial Acetic Acid

-

Nitrogen gas (for inerting)

-

Hydrogen gas (high purity)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Autoclave reactor with magnetic stirring, heating, and pressure control

Procedure:

-

Reactor Charging: In a 500 mL autoclave reactor, charge 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 0.5 g of 5% Pd/C, and 150 mL of glacial acetic acid. [8]2. Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 1.5-2.0 MPa (15-20 kg/cm ²) with hydrogen. [8]4. Reaction: Begin stirring and heat the reactor to 75-80°C. Maintain the hydrogen pressure at 1.5-2.0 MPa, replenishing as necessary if the pressure drops due to consumption. [6][8]5. Monitoring: Monitor the reaction for 30-35 hours. The reaction is considered complete when hydrogen uptake ceases and the pressure remains stable for at least 30 minutes. [8][10]Progress can also be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via Thin Layer Chromatography (TLC).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid (approx. 25 mL). [8]8. Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Acid-Base Extraction: To the residue, add toluene and an aqueous solution of NaOH. Stir for 30 minutes. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, separating it from non-acidic impurities. Separate the aqueous and organic layers. [8]10. Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is strongly acidic. The product will precipitate as a white solid.

-

Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum to yield racemic 6-fluorochroman-2-carboxylic acid. [8]Expected yield is approximately 85-90%. [6][8]

Conceptual Protocol: Enzymatic Resolution

This protocol outlines the conceptual steps for separating enantiomers using esterases, as described in the literature. [11] Procedure:

-

Esterification: Convert the racemic 6-fluorochroman-2-carboxylic acid to its methyl ester (racemic methyl 6-fluoro-chroman-2-carboxylate, MFCC) using a standard method such as Fischer esterification (methanol with a catalytic amount of sulfuric acid). [12]2. Biphasic System Setup: Prepare a two-phase system consisting of an organic solvent (e.g., toluene) containing the racemic MFCC substrate and an aqueous buffer phase.

-

Selective Hydrolysis (S)-enantiomer: Introduce immobilized cells of the esterase EstS to the biphasic system. This enzyme will selectively catalyze the hydrolysis of the (S)-MFCC in the aqueous phase to (S)-6-fluorochroman-2-carboxylic acid ((S)-FCCA).

-

Separation: After the desired conversion is reached, separate the aqueous phase. The (S)-FCCA can be recovered from this phase by acidification and extraction. The organic phase now contains the enriched (R)-MFCC.

-

Selective Hydrolysis (R)-enantiomer: To recover the (R)-enantiomer, the organic phase containing (R)-MFCC can be subjected to a new aqueous phase containing the second esterase, EstR, which will hydrolyze the (R)-ester to (R)-FCCA.

Conclusion

(S)-6-Fluorochromane-2-carboxylic acid is more than just a chemical compound; it is an enabler of therapeutic innovation. Its well-defined synthesis and resolution pathways, particularly the advent of efficient enzymatic methods, ensure its availability for large-scale pharmaceutical production. As a critical component in the synthesis of Nebivolol, it has a direct impact on cardiovascular medicine. Furthermore, its potential in other scientific domains highlights the broad utility of such precisely engineered chiral molecules. This guide provides the foundational knowledge and practical insights necessary for scientists and researchers to effectively utilize this important building block in their development endeavors.

References

-

Gao, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. [Link]

-

Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry. [Link]

-

Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chen, P., et al. (2009). 6-Fluoro-4-oxochroman-2-carboxylic acid. ResearchGate. [Link]

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Fluorochromane-2-carboxylic acid Online | 6-Fluorochromane-2-carboxylic acid Manufacturer and Suppliers [scimplify.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 99199-60-7|6-Fluorochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]

- 11. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

(S)-6-Fluorochromane-2-carboxylic acid literature review

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid: Synthesis, Resolution, and Applications

Introduction

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, highly valued within the pharmaceutical industry for its role in the synthesis of complex therapeutic agents.[1][2] Its structure, featuring a fluorinated chromane core, is instrumental in developing drugs with enhanced metabolic stability and bioavailability.[3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, chiral resolution, and critical applications of this versatile intermediate.

The significance of this compound is prominently highlighted by its role as a key intermediate in the multi-step synthesis of Nebivolol, a cardiovascular drug used to treat high blood pressure.[4][5] The fluorochroman motif provided by (S)-6-fluorochromane-2-carboxylic acid is crucial for Nebivolol's selective targeting of beta-1 adrenergic receptors.[4] As with many pharmaceuticals, stereochemistry is paramount; the biological activity often resides in a single enantiomer, making the efficient production of the optically pure (S)-isomer a critical focus of process chemistry.

This document delves into the established methods for producing the racemic compound and explores both classical and modern enzymatic techniques for achieving the high enantiomeric purity required for pharmaceutical applications.

Physicochemical Properties and Characterization